molecular formula C14H19NO3S B2789716 (E)-N-[1-(oxolan-2-yl)ethyl]-2-phenylethenesulfonamide CAS No. 1198070-33-5

(E)-N-[1-(oxolan-2-yl)ethyl]-2-phenylethenesulfonamide

Cat. No.: B2789716
CAS No.: 1198070-33-5
M. Wt: 281.37
InChI Key: NLPWBHDADNEQQH-UHFFFAOYSA-N
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Description

(E)-N-[1-(oxolan-2-yl)ethyl]-2-phenylethenesulfonamide is a sulfonamide derivative characterized by an (E)-configured ethenesulfonamide backbone, a phenyl substituent, and an oxolane (tetrahydrofuran) ring linked via an ethyl group. The stereochemistry of the ethenesulfonamide group is critical for its biological interactions, as the (E)-isomer often exhibits distinct binding affinities compared to the (Z)-counterpart. Crystallographic studies using programs like SHELX are essential for resolving its three-dimensional conformation and intermolecular interactions, which inform structure-activity relationship (SAR) analyses.

Properties

IUPAC Name

(E)-N-[1-(oxolan-2-yl)ethyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3S/c1-12(14-8-5-10-18-14)15-19(16,17)11-9-13-6-3-2-4-7-13/h2-4,6-7,9,11-12,14-15H,5,8,10H2,1H3/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLPWBHDADNEQQH-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCO1)NS(=O)(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1CCCO1)NS(=O)(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

(a) N-Alkyl/Aryl Ethenesulfonamides

Compounds like (E)-N-benzyl-2-phenylethenesulfonamide lack the oxolane moiety but share the ethenesulfonamide core. For instance, substituting the oxolane-ethyl group with simpler alkyl chains (e.g., methyl or isopropyl) alters pharmacokinetic properties, as demonstrated in solubility assays where oxolane-containing derivatives exhibit lower aqueous solubility due to increased hydrophobicity .

(b) Oxolane-Containing Sulfonamides

FMAU (2,4(1H,3H)-Pyrimidinedione, 1-[2-deoxy-2-fluoro-ß-D-arabinofuranosyl]-5-methyl) shares the oxolane ring but belongs to the nucleoside analog class. Unlike the target compound, FMAU’s oxolane is part of a fluorinated arabinofuranosyl group, which enhances metabolic stability and antiviral activity. This highlights how oxolane substituents’ electronic and steric properties (e.g., fluorine in FMAU vs. hydrogen in the target compound) dictate biological efficacy.

(c) Heterocyclic Sulfonamides

Compounds like sulfadiazine (a pyrimidine-based sulfonamide) lack the ethenesulfonamide backbone but retain the sulfonamide pharmacophore. Such analogues prioritize hydrogen-bonding interactions over geometric constraints, resulting in broader-spectrum antibacterial activity but reduced specificity for targets requiring rigid ligand conformations.

Key Observations :

  • The oxolane-ethyl group in the target compound increases hydrophobicity (LogP = 2.1) compared to FMAU (LogP = -0.5), which has a polar arabinofuranosyl ring.
  • Aqueous solubility inversely correlates with LogP, explaining the target compound’s poor solubility (0.12 mg/mL) relative to FMAU (12.3 mg/mL) .
  • The (E)-configuration enables π-π stacking with aromatic residues in proteases, a feature absent in non-rigid analogues like sulfadiazine.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-N-[1-(oxolan-2-yl)ethyl]-2-phenylethenesulfonamide, and how do reaction conditions influence yields?

  • Methodology : The compound can be synthesized via condensation reactions between 2-phenylethenesulfonyl chloride and oxolan-2-yl-ethylamine derivatives. Reaction optimization involves adjusting solvent polarity (e.g., dichloromethane or THF), temperature (room temperature to 60°C), and stoichiometric ratios. Yields typically range from 49% to 83%, with higher yields achieved under anhydrous conditions and catalytic bases like triethylamine .
  • Validation : Monitor reaction progress using TLC or HPLC. Confirm purity via melting point analysis (e.g., 108–114°C for analogous compounds) and characterize using 1^1H/13^{13}C NMR and HRMS .

Q. Which spectroscopic techniques are critical for structural elucidation of this sulfonamide?

  • Key Techniques :

  • NMR Spectroscopy : 1^1H NMR identifies vinyl proton coupling constants (e.g., J=15.3HzJ = 15.3 \, \text{Hz} for the (E)-configured double bond) and aromatic proton environments .
  • HRMS : Validates molecular ion peaks (e.g., [M+H]+^+ at m/z 294.0301 for chlorophenyl analogs) .
  • IR Spectroscopy : Confirms sulfonamide S=O stretching (~1350–1150 cm1^{-1}) and N–H bonds (~3300 cm1^{-1}) .

Advanced Research Questions

Q. How does the crystal structure of (E)-N-[1-(oxolan-2-yl)ethyl]-2-phenylethenesulfonamide influence its bioactivity?

  • Methodology : Use single-crystal X-ray diffraction (SHELX programs for refinement ) to determine bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding involving sulfonamide groups). Polymorph characterization (e.g., α-type vs. solvate forms) can reveal stability differences impacting solubility and bioavailability .
  • Data Analysis : Compare experimental data (e.g., CCDC entries) with computational models (DFT or molecular docking) to predict binding affinities to biological targets .

Q. What strategies resolve contradictions in substituent effects on enzyme inhibition?

  • Case Study : Analogous compounds with thiadiazole or imidazo-thiazole moieties show varied inhibition of dihydropteroate synthase (DHPS) due to steric and electronic effects. For example:

  • 4-Chlorophenyl substituents enhance antibacterial activity by mimicking para-aminobenzoic acid (PABA) more effectively than unsubstituted phenyl groups .
  • Pyrazole or thiophene moieties may shift selectivity toward cancer-related enzymes (e.g., acetylcholinesterase) .
    • Experimental Design : Conduct competitive inhibition assays with varying substituents and analyze IC50_{50} values. Use molecular dynamics simulations to map binding interactions .

Q. How can researchers address discrepancies in polymorph characterization during crystallographic studies?

  • Approach :

Data Collection : Ensure high-resolution datasets (≤1.0 Å) and validate with R-factor metrics (<0.05 for SHELXL refinement) .

Thermal Analysis : Use DSC/TGA to identify solvent loss or phase transitions in solvated forms .

Computational Validation : Compare experimental unit cell parameters with predicted lattice energies (e.g., using Mercury CSD) to resolve ambiguities .

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